molecular formula C17H20N2O4S B215684 4-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

4-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Cat. No. B215684
M. Wt: 348.4 g/mol
InChI Key: XXWAGDZBZJLKJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide, also known as ESE-15, is a synthetic compound that has been studied for its potential use in cancer treatment. It belongs to the class of sulfonamide compounds, which are known to have a wide range of biological activities. In

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide involves the inhibition of the estrogen receptor (ER) signaling pathway. ER is a protein that is expressed in many types of cancer cells, and its activation promotes cell growth and proliferation. 4-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide binds to the ER and prevents its activation, thereby inhibiting the growth of cancer cells. In addition, 4-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide has been shown to inhibit the expression of certain genes that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
4-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. 4-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide has also been shown to have anti-inflammatory effects, which may contribute to its anticancer activity.

Advantages and Limitations for Lab Experiments

One advantage of using 4-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide in lab experiments is its potency and selectivity for the ER. It has been shown to have a higher binding affinity for the ER than other compounds, such as tamoxifen. However, one limitation is its solubility, which may affect its bioavailability and efficacy. In addition, 4-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide has not been extensively studied in vivo, and more research is needed to determine its pharmacokinetics and toxicity.

Future Directions

There are several future directions for research on 4-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide. One area of interest is the development of more potent and selective analogs of 4-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide that can be used in cancer treatment. Another area of interest is the investigation of 4-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide in combination with other cancer drugs to enhance their anticancer effects. In addition, more research is needed to determine the pharmacokinetics and toxicity of 4-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide in vivo, which will be necessary for its eventual use in clinical trials.

Synthesis Methods

The synthesis of 4-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide involves a series of chemical reactions that result in the formation of the final compound. The starting material is 4-ethoxybenzoic acid, which is first converted to its acid chloride derivative using thionyl chloride. This is then reacted with 4-aminobenzene sulfonamide in the presence of a base to yield the intermediate product. The final step involves the reaction of the intermediate with 2-(4-aminophenyl)ethylamine in the presence of a reducing agent to produce 4-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide.

Scientific Research Applications

4-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide has also been studied for its potential use in combination with other cancer drugs, such as tamoxifen and paclitaxel, to enhance their anticancer effects.

properties

Product Name

4-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Molecular Formula

C17H20N2O4S

Molecular Weight

348.4 g/mol

IUPAC Name

4-ethoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

InChI

InChI=1S/C17H20N2O4S/c1-2-23-15-7-5-14(6-8-15)17(20)19-12-11-13-3-9-16(10-4-13)24(18,21)22/h3-10H,2,11-12H2,1H3,(H,19,20)(H2,18,21,22)

InChI Key

XXWAGDZBZJLKJK-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.